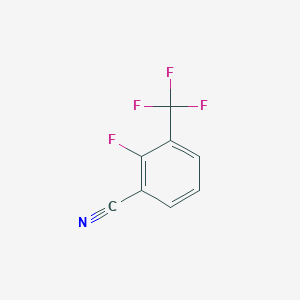

2-Fluoro-3-(trifluoromethyl)benzonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWOWGXPPBIZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333860 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146070-35-1 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 2-Fluoro-3-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, and safe handling protocols for this compound (CAS No. 146070-35-1). As a pivotal fluorinated building block, this compound is of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and establishing self-validating systems for quality control and handling. All data and protocols are grounded in authoritative sources to ensure scientific integrity and empower researchers to utilize this versatile intermediate with confidence and precision.

The Strategic Importance of this compound

In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group (-CF₃) and aromatic fluorine substituents are particularly valued for their ability to modulate key molecular properties. The -CF₃ group can enhance metabolic stability, increase lipophilicity, and improve binding affinity, while an ortho-fluorine atom can influence molecular conformation and modulate the electronic properties of adjacent functional groups.[1]

This compound is a highly versatile intermediate that capitalizes on these benefits.[2][3] Its structure, featuring a nitrile group activated by both an ortho-fluorine and a meta-trifluoromethyl group, makes it an excellent candidate for complex chemical transformations, including nucleophilic substitutions and coupling reactions.[2][3] This unique electronic profile makes it a crucial precursor for synthesizing advanced pharmaceuticals, such as antiviral and anticancer agents, as well as high-performance agrochemicals and polymers with enhanced thermal and chemical resistance.[2]

Core Physicochemical Properties

The accurate characterization of a reagent's physical properties is fundamental to its effective use in synthesis and process development. The data presented below have been consolidated from various suppliers and databases.

Expert Insight: It is critical for researchers to note the discrepancies in reported values for properties like density and refractive index across different commercial suppliers.[2][4] These variations can arise from differences in measurement temperature, instrumental calibration, or sample purity (typically ≥98%). Therefore, for applications where these parameters are critical (e.g., process modeling, reaction kinetics), we strongly recommend in-house verification of the specific batch being used. The physical state also warrants attention; while often supplied as a liquid, its reported melting point of 66-69°C suggests it is a low-melting solid at standard room temperature.[2][4]

| Property | Value | Source(s) |

| CAS Number | 146070-35-1 | [2][4][5] |

| Molecular Formula | C₈H₃F₄N | [2][5] |

| Molecular Weight | 189.11 g/mol | [2][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |

| Melting Point | 66 - 69 °C | [4] |

| Boiling Point | 194 °C | [4] |

| Density | 1.323 g/mL at 25 °C | [4] |

| 1.38 g/mL (temperature not specified) | [2] | |

| Refractive Index | n20/D 1.4495 | [4] |

| n20/D 1.48 | [2] | |

| Flash Point | 86 °C (186.8 °F) - closed cup | [4] |

Structural and Spectroscopic Profile

Structural verification is paramount. The following identifiers and expected spectral data provide a basis for confirming the identity of this compound.

Structural Identifiers:

-

SMILES: Fc1c(cccc1C(F)(F)F)C#N

-

InChI: 1S/C8H3F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11,12)/h1-3H

-

InChI Key: NMWOWGXPPBIZNH-UHFFFAOYSA-N

Expected Spectroscopic Signatures:

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2230-2240 cm⁻¹. Other key signals would include C-F stretching vibrations in the 1100-1350 cm⁻¹ region and C-H stretching from the aromatic ring above 3000 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine and proton neighbors.

-

¹⁹F NMR Spectroscopy: This is a critical technique for identity confirmation. The fluorine NMR spectrum is expected to show two distinct signals: a singlet corresponding to the -CF₃ group and a multiplet for the single fluorine atom attached to the aromatic ring.

-

¹³C NMR Spectroscopy: The carbon NMR will display eight distinct signals. Key signals include the nitrile carbon (C≡N) around 115-120 ppm and the quartet for the trifluoromethyl carbon (due to C-F coupling) around 120-130 ppm.

Safety, Handling, and Storage Protocols

Due to its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

| Data sourced from Sigma-Aldrich. |

Mandatory Laboratory Handling Protocol

This protocol is designed as a self-validating system to ensure user safety.

-

Pre-Use Verification:

-

Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

-

Inspect all Personal Protective Equipment (PPE) for integrity. This includes chemical splash goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.

-

Locate the nearest emergency eyewash station, safety shower, and fire extinguisher.

-

-

Chemical Handling:

-

All manipulations, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Use compatible equipment (glass, stainless steel). Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

-

Ground equipment where necessary to prevent the buildup of electrostatic charge, as the material is combustible.[6]

-

-

Spill Management:

-

Storage:

-

Post-Use Decontamination:

-

Wipe down the work area in the fume hood with an appropriate solvent.

-

Carefully remove and dispose of contaminated gloves in the designated hazardous waste stream.

-

Wash hands thoroughly with soap and water after handling is complete.[6]

-

Experimental Workflow: Quality Control of Incoming Material

For researchers in drug development, verifying the identity and purity of starting materials is a non-negotiable step. The following workflow outlines a standard procedure for the quality control (QC) of a newly received batch of this compound.

Caption: Quality Control workflow for incoming this compound.

Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Statement: GC-MS is the chosen method for purity assessment due to its high resolution in separating volatile compounds and its ability to provide mass data for peak identification, thus simultaneously confirming identity and quantifying impurities.

-

Solvent Selection: Choose a high-purity, volatile solvent in which the compound is readily soluble, such as Ethyl Acetate or Dichloromethane. The solvent must not co-elute with the analyte.

-

Standard Preparation: Accurately prepare a stock solution of ~1 mg/mL. A precise concentration allows for reproducible results and future quantitative analysis if an internal standard is used.

-

Sample Preparation: From the stock solution, prepare a dilute working solution of approximately 100 µg/mL. This dilution prevents column and detector overload, ensuring sharp, symmetrical peaks for accurate integration.

-

Instrumentation Setup:

-

Injector: Use a split injection (e.g., 50:1 split ratio) at a temperature of ~250 °C to ensure rapid and complete volatilization without thermal degradation.

-

Column: A standard, non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is typically sufficient.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp at 10-15 °C/min to a final temperature of ~280 °C. This gradient ensures separation of any low-boiling impurities from the main analyte peak.

-

-

Analysis & Interpretation: Inject 1 µL of the working solution. The resulting chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared against a library or expected fragmentation pattern to confirm identity.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 146070-35-1 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. nj.gov [nj.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 3-Fluoro-2-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier | High Purity CAS 142752-55-4 | Quality Chemicals from China [nj-finechem.com]

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1), a fluorinated aromatic building block of significant interest in modern synthetic chemistry. This document details the molecule's physicochemical properties, outlines a robust synthesis protocol, and explores its chemical reactivity, with a particular focus on its role in nucleophilic aromatic substitution reactions. The strategic importance of the trifluoromethyl and fluoro substituents is discussed in the context of designing complex molecules for the pharmaceutical and agrochemical industries. Safety protocols, handling procedures, and analytical characterization are also addressed to provide a complete resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF₃) group, in particular, is highly valued for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing steric bulk.[1] When combined with a versatile functional group like a nitrile (-CN) on an aromatic scaffold, the result is a powerful synthetic intermediate.

This compound is a prime example of such a strategic building block. Its architecture, featuring two distinct electron-withdrawing groups ortho and meta to a reactive fluorine atom, makes it an exceptionally valuable precursor. This guide will elucidate the fundamental chemistry and practical applications of this compound, providing scientists with the foundational knowledge to effectively utilize it in complex synthetic campaigns.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. This compound is a colorless to light yellow liquid under standard conditions.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₄N | [1] |

| Molecular Weight | 189.11 g/mol | [1] |

| CAS Number | 146070-35-1 | [1] |

| Synonyms | 3-Cyano-2-fluorobenzotrifluoride | [1] |

| Density | ~1.323 - 1.38 g/mL | Vendor Data |

| Refractive Index (n20/D) | ~1.4495 | Vendor Data |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Storage Conditions | 2 - 8 °C, Inert Atmosphere | [1] |

The molecule's structure features a benzene ring substituted with three key functional groups. The interplay between the strongly electron-withdrawing trifluoromethyl and nitrile groups creates a significant dipole and activates the C-F bond at position 2 towards nucleophilic attack, a critical feature that will be discussed in Section 4.

Synthesis Protocol: A Validated Approach

While multiple synthetic routes can be envisioned, a common and reliable method for the preparation of aromatic nitriles from anilines is the Sandmeyer Reaction . This classic transformation provides a robust pathway to this compound from its corresponding aniline precursor, 2-Amino-3-(trifluoromethyl)benzonitrile.

Experimental Protocol: Sandmeyer Cyanation

This protocol is a representative procedure based on established chemical principles for the Sandmeyer reaction.

Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)benzonitrile

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl).

-

Cool the suspension to 0-5 °C using an ice-salt bath. The mixture should form a fine, stirrable slurry.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the internal temperature is strictly maintained below 5 °C. Causality Note: This low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change.

Step 2: Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed. Causality Note: The Cu(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with the nitrile.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or vacuum distillation to yield pure this compound.

Caption: Synthesis workflow via Sandmeyer reaction.

Chemical Reactivity & Mechanistic Insights

The primary utility of this compound in synthesis stems from its high reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The fluorine atom serves as an excellent leaving group, a role enhanced by two key factors:

-

Inductive and Resonance Effects: Both the nitrile (-CN) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. They act synergistically to reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

-

Stabilization of the Meisenheimer Intermediate: The rate-determining step in an SₙAr reaction is the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, effectively stabilize this intermediate through resonance and induction, thereby lowering the activation energy of the reaction.

This reactivity makes the compound an ideal substrate for introducing a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at the C2 position, providing a gateway to a diverse range of complex substituted aromatic molecules. This is a crucial step in the synthesis of many pharmaceutical and agrochemical targets.[1]

Caption: Generalized SₙAr mechanism at the C-F bond.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for synthesizing biologically active molecules.

-

Pharmaceutical Development: This intermediate is employed in the synthesis of various therapeutic agents, including potential antiviral and anticancer compounds.[1] The trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability and bioavailability, while also blocking metabolic pathways, potentially increasing the drug's half-life.

-

Agrochemical Formulations: In the agrochemical sector, it is used to produce advanced herbicides and insecticides.[1] The fluorinated substituents can increase the potency and selectivity of the active ingredients, leading to more effective crop protection solutions with potentially lower environmental impact.

Analytical Characterization

Quality control and characterization of this intermediate are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring.

-

¹⁹F NMR: This is a critical tool for fluorinated compounds. The spectrum is expected to show two distinct signals: one for the aromatic fluorine and a singlet for the trifluoromethyl group.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments and show characteristic splitting patterns due to C-F coupling.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (189.11 m/z for the molecular ion).

-

Gas Chromatography (GC): Used to assess the purity of the material, which is typically ≥98%.[1]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is of the utmost importance. This compound must be handled with appropriate care.

-

Hazard Classification: Acutely toxic (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. All work should be conducted in a well-ventilated chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2 - 8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.

References

The Solubility Profile of 2-Fluoro-3-(trifluoromethyl)benzonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive empirical solubility data in publicly available literature, this document equips researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to predict, determine, and understand its solubility in a range of organic solvents. The guide focuses on the application of Hansen Solubility Parameters (HSP) for solubility prediction, provides a detailed protocol for experimental solubility determination via the shake-flask method, and offers a qualitative assessment based on molecular structure and solvent properties.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic molecule with the chemical formula C₈H₃F₄N.[1] Its structure, featuring a benzonitrile core substituted with both a fluorine atom and a trifluoromethyl group, imparts unique electronic and physicochemical properties. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, making this compound a valuable building block in the synthesis of novel therapeutic agents and potent agrochemicals.[1]

A thorough understanding of the solubility of this intermediate is paramount for its effective utilization in synthetic chemistry. Proper solvent selection is critical for reaction kinetics, yield optimization, purification processes, and formulation development. This guide provides the necessary tools to approach these challenges systematically.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 146070-35-1 | [1] |

| Molecular Formula | C₈H₃F₄N | [1] |

| Molecular Weight | 189.11 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.323 - 1.38 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4495 - 1.48 | [1] |

Theoretical Prediction of Solubility: A Hansen Solubility Parameter Approach

The principle of "like dissolves like" is a fundamental concept in solubility, and Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for this principle.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] For a solute to dissolve in a solvent, their respective HSP values should be similar.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, they can be estimated using group contribution methods.[3][4] These methods assign specific values to the different functional groups within a molecule and sum them to obtain the overall HSP. The Stefanis-Panayiotou method is a well-regarded group contribution approach that utilizes first-order (basic molecular structure) and second-order (conjugation-based) groups for improved accuracy.[3]

To perform this calculation, one would follow these general steps:

-

Deconstruct the molecule into its constituent functional groups (e.g., aromatic C-H, aromatic C-F, aromatic C-CF₃, aromatic C-CN).

-

Consult a comprehensive database of group contribution values for the chosen method (e.g., Stefanis-Panayiotou).

-

Apply the appropriate summation formulas provided by the method to calculate δD, δP, and δH.

Due to the proprietary nature of comprehensive and up-to-date group contribution databases, a precise calculation is not provided here. However, based on the structure, a qualitative estimation can be made:

-

δD (Dispersion): The aromatic ring will contribute significantly to this parameter.

-

δP (Polar): The highly polar nitrile group (-C≡N) and the electronegative fluorine and trifluoromethyl groups will result in a significant δP value.

-

δH (Hydrogen Bonding): As this compound has no hydrogen bond donor capabilities and only weak acceptor sites (the nitrogen of the nitrile and the fluorine atoms), its δH value is expected to be low.

Predicted Solubility in Common Organic Solvents

Once the HSP of this compound are estimated, its compatibility with various solvents can be predicted by calculating the "Hansen distance" (Ra) between the solute and each solvent. A smaller Ra indicates a higher likelihood of solubility. Solvents with HSP values close to those of the solute are predicted to be good solvents.

Table 2 provides the HSP for a range of common organic solvents. Based on the qualitative assessment of the HSP for this compound (moderate-to-high δD, high δP, low δH), solvents with similar characteristics are likely to be effective.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Note: HSP values can vary slightly depending on the source.

Based on this, polar aprotic solvents like acetone, acetonitrile, DMF, and DMSO are predicted to be good solvents for this compound due to their significant polar components. Chlorinated solvents such as dichloromethane and chloroform may also show good solubility. Non-polar solvents like hexane are expected to be poor solvents. Alcohols like ethanol and methanol may have moderate solubility, though their high hydrogen bonding character might not be a perfect match.

Experimental Determination of Solubility

While theoretical predictions are valuable for initial solvent screening, experimental determination is essential for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[5]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a glass vial or flask. An excess is visually confirmed by the presence of undissolved solute. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture. e. Maintain a constant temperature (e.g., 25 °C) and allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow any undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is crucial to prevent overestimation of solubility.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID). c. Construct a calibration curve from the standard solutions. d. Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

Self-Validation: To ensure that equilibrium has been reached, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent for the later time points.[5]

Figure 1: Experimental workflow for the determination of equilibrium solubility using the shake-flask method.

Advanced Predictive Models: COSMO-RS

For a more rigorous theoretical prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed. COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[6] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities. This method can provide highly accurate predictions, especially when experimental data is scarce.[6]

Figure 2: Conceptual workflow for solubility prediction using the COSMO-RS model.

Conclusion

While experimental data for the solubility of this compound remains to be published, this guide provides a robust framework for its prediction and determination. The Hansen Solubility Parameter approach offers a valuable tool for initial solvent screening, guiding researchers toward promising candidates. For definitive quantitative data, the detailed shake-flask protocol provides a reliable experimental pathway. By combining theoretical prediction with empirical measurement, researchers can confidently select appropriate solvents, thereby optimizing synthetic processes and facilitating the development of novel pharmaceuticals and agrochemicals based on this versatile intermediate.

References

- 1. 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. hansen-solubility.com [hansen-solubility.com]

An In-depth Technical Guide to the Safety of 2-Fluoro-3-(trifluoromethyl)benzonitrile

Foreword: The Imperative of Isomer-Specific Safety Data

In the fields of chemical research and pharmaceutical development, precision is paramount—not only in our synthetic methodologies and analytical techniques but most critically, in our approach to safety. This guide addresses the safety considerations for 2-Fluoro-3-(trifluoromethyl)benzonitrile, a fluorinated intermediate with significant potential in the synthesis of bioactive molecules.[1] However, a thorough search for a publicly available, detailed Safety Data Sheet (SDS) for this specific constitutional isomer has been unsuccessful.

It is a fundamental principle of chemical safety that one cannot reliably extrapolate toxicological, physical hazard, or handling data from one isomer to another. Minor changes in the arrangement of functional groups on an aromatic ring can lead to substantial differences in metabolic pathways, reactivity, and interaction with biological systems. Therefore, this guide will proceed by outlining the general hazards associated with this class of compounds, based on available data for related isomers, while repeatedly emphasizing that these are for informational context only and not a substitute for a compound-specific SDS. The causality behind this stringent approach is clear: assuming safety properties based on related structures can lead to inadequate personal protection, incorrect emergency procedures, and potentially severe adverse health effects.

Part 1: Hazard Identification and Classification

While a specific GHS classification for this compound is not available, related isomers and the parent structure, benzonitrile, are classified with significant hazards.[2][3] For instance, isomers like 3-fluoro-5-(trifluoromethyl)benzonitrile are typically classified as harmful if swallowed, in contact with skin, or if inhaled; they are also known to cause serious skin and eye irritation and may cause respiratory irritation.[4][5]

Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazards.

Assumed Hazard Profile:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: This table is an educated assumption based on data from structural isomers and is for preliminary risk assessment only. Verification with a manufacturer-provided SDS is mandatory.

Caption: Assumed GHS Pictogram and Hazard Statements.

Part 2: Exposure Controls and Personal Protective Equipment (PPE)

The core principle of exposure control is to create a multi-layered barrier between the researcher and the chemical. Given the anticipated hazards, a robust and non-negotiable PPE and engineering control strategy is required.

Engineering Controls: The First Line of Defense

The causality for prioritizing engineering controls is their ability to remove the hazard at the source, independent of human behavior.

-

Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable to prevent inhalation of potentially harmful vapors.[6]

-

Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[7]

-

Safety Stations: A safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation.[2]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is critical for protecting against direct contact.

-

Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[4]

-

Hand Protection: Nitrile rubber gloves are commonly recommended for similar compounds.[5] However, it is crucial to perform a glove compatibility check. Protocol for Glove Selection: Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection during high-risk procedures. Contaminated gloves must be removed using a technique that avoids skin contact and disposed of as hazardous waste.[4]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a high splash potential, a chemically resistant apron is recommended.[8]

Caption: Hierarchy of controls for chemical safety.

Part 3: Handling, Storage, and Emergency Protocols

Safe Handling and Storage

Trustworthiness in protocols comes from anticipating and mitigating risks before they occur.

-

Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling, even if gloves were worn.[7] Keep containers tightly sealed when not in use.[10] Avoid contact with incompatible materials such as strong oxidizing agents.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[10][11] The storage area should be secured, with access limited to authorized personnel.[6] Containers should be clearly labeled and checked for leaks.[7]

First-Aid Measures

These protocols are based on general procedures for nitrile compounds and must be adapted based on the specific SDS.

-

Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation occurs or persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release and Spill Cleanup

A self-validating spill protocol ensures containment and minimizes exposure.

-

Evacuate: Clear all non-essential personnel from the area and move upwind.[7]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control: Prevent the spill from entering drains or waterways.[8]

-

Absorb: For small spills, use an inert absorbent material like sand, earth, or vermiculite.[5]

-

Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[12]

Part 4: Physical, Chemical, and Toxicological Profile

Authoritative data for this compound is not available. The table below is populated with data from an isomer, 2-Fluoro-5-(trifluoromethyl)benzonitrile , for illustrative purposes only. This highlights the type of information that must be obtained from a specific SDS.

| Property | Value (for 2-Fluoro-5-isomer) | Source |

| Molecular Formula | C₈H₃F₄N | [5] |

| Molecular Weight | 189.11 g/mol | [5] |

| Physical State | Liquid | [5] |

| Boiling Point | 185 - 187 °C | [5] |

Toxicological Information: No specific toxicological studies for this compound were found. Aromatic nitriles can be toxic, and chronic exposure may present additional health risks.[8] The trifluoromethyl group often increases lipophilicity, which can affect a compound's absorption and distribution in the body.[1]

Conclusion: A Call for Diligence

This compound is a valuable building block in modern chemical synthesis.[1] However, its safe use is contingent upon access to and adherence to a specific Safety Data Sheet. The information presented in this guide, drawn from related compounds, serves to establish a baseline for cautious handling and to underscore the potential hazards. It is not, and cannot be, a definitive safety manual. The ultimate responsibility lies with the researcher to procure authoritative safety data from the manufacturer and to apply that information diligently within a robust culture of laboratory safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nj.gov [nj.gov]

- 3. cdc.gov [cdc.gov]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.fr [fishersci.fr]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 3-Fluoro-2-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier | High Purity CAS 142752-55-4 | Quality Chemicals from China [nj-finechem.com]

- 11. innospk.com [innospk.com]

- 12. 3-Fluoro-4-(trifluoromethyl)benzonitrile | 231953-38-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzonitrile for Advanced Scientific Applications

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development on the strategic sourcing, handling, and application of 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1). This versatile fluorinated building block is a key intermediate in the synthesis of a wide array of biologically active molecules, finding significant use in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical properties, commercial availability, safety and handling protocols, and detailed insights into its synthetic applications, underpinned by authoritative references.

Physicochemical Properties and Specifications

This compound is a substituted benzonitrile featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring. This unique substitution pattern imparts distinct electronic and lipophilic properties that are highly advantageous in medicinal chemistry and material science. The trifluoromethyl group enhances metabolic stability and binding affinity of target molecules, while the fluorine atom can modulate pKa and serve as a handle for further synthetic transformations.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 146070-35-1 | [1] |

| Molecular Formula | C₈H₃F₄N | [1] |

| Molecular Weight | 189.11 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity | Typically ≥98% (GC) | [1] |

| Density | ~1.323 - 1.38 g/mL at 25 °C | [1] |

| Refractive Index | ~1.4495 - 1.48 (n20/D) | [1] |

| Flash Point | 86 °C (186.8 °F) - closed cup | |

| Storage | Store at 2 - 8 °C | [1] |

Commercial Availability and Supplier Comparison

A reliable supply of high-purity this compound is critical for reproducible research and development. Several reputable chemical suppliers offer this compound in various quantities, from laboratory-scale to bulk. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Table 2: Comparison of Commercial Suppliers for this compound

| Supplier | Typical Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 98% | Gram to multi-gram | Provides detailed safety information and has historical CoA data available. |

| Chem-Impex | ≥98% (GC) | 1g, 5g, and bulk quote | Offers product specifications and safety data sheets.[1] |

| TCI America (via Fisher Scientific) | 98.0+% | Gram to multi-gram | Distributed through a major scientific supplier.[2] |

| ChemScene | ≥98% | Milligram to gram | Specializes in bioactive small molecules and building blocks for research.[3] |

| Nanjing Finechem Holding Co.,Limited | High Purity | 1g to 1 kg | A manufacturer offering competitive pricing and bulk quantities. |

Synthetic Applications in Drug Discovery and Agrochemicals

The strategic placement of the fluoro and trifluoromethyl groups on the benzonitrile scaffold makes this compound a valuable precursor for a range of complex molecules. Its utility is primarily demonstrated in nucleophilic aromatic substitution reactions and as a building block for heterocyclic synthesis.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material in the development of novel therapeutic agents, particularly in the fields of oncology and virology.[1][4] The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the lipophilicity and metabolic stability of a drug candidate.

A notable application of a related isomer, 2-nitro-4-trifluoromethyl benzonitrile, is in the synthesis of isoxaflutole, a prominent herbicide. This highlights the importance of the trifluoromethyl benzonitrile scaffold in constructing agrochemicals. While direct synthesis examples for the 2-fluoro-3-(trifluoromethyl) isomer are less prevalent in readily available literature, its utility can be inferred from the reactivity of similarly substituted aromatics.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in a multi-step synthesis, a common practice in drug discovery.

References

electronic effects of the trifluoromethyl group in benzonitriles

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Benzonitriles

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine has become a transformative tool for molecular design.[1][2] Among fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of a parent molecule.[1][3][4] Its unique electronic signature, characterized by extreme electronegativity and steric demand, offers chemists a powerful lever to enhance metabolic stability, tune lipophilicity, and improve binding affinity.[1][3][5]

This technical guide provides a comprehensive examination of the electronic effects of the trifluoromethyl group specifically within the benzonitrile scaffold. Benzonitriles are themselves versatile intermediates in organic synthesis and are present in numerous bioactive compounds.[6][7] The combination of the CF₃ and nitrile groups on a benzene ring creates a unique electronic environment with significant implications for reactivity and molecular interactions. This document will delve into the fundamental principles governing these effects, detail synthetic methodologies for accessing these valuable compounds, and explore their applications, particularly in the realm of drug development.

Fundamental Electronic Effects of the Trifluoromethyl Group

The influence of the trifluoromethyl group on an aromatic system is dominated by its powerful electron-withdrawing nature, which is a composite of strong inductive effects and more subtle resonance considerations.

The Inductive Effect (-I)

The primary electronic contribution of the CF₃ group is its potent inductive electron withdrawal (-I effect).[8] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds, creating a strong dipole and rendering the trifluoromethyl carbon atom highly electron-deficient. This deficiency is then propagated through the sigma (σ) bond framework to the attached benzene ring.[8][9][10] Consequently, the CF₃ group withdraws electron density from the aromatic system far more effectively than a methyl group or even a single halogen. This makes it one of the most powerful electron-withdrawing groups in organic chemistry.[11]

Resonance and Directing Effects

While the inductive effect is paramount, the CF₃ group's influence on the π-system is more complex. Unlike groups with p-orbitals or double bonds, the CF₃ group does not participate in classical resonance donation or withdrawal. However, it is known to be a deactivating meta-director in electrophilic aromatic substitution reactions.[10] This deactivation is a direct consequence of the powerful -I effect, which reduces the nucleophilicity of the entire ring. The meta-directing influence arises because the destabilizing positive charge of the reaction intermediate (the sigma complex) is less pronounced when the electrophile adds at the meta position, as this avoids placing the positive charge on the carbon directly attached to the electron-poor CF₃ group.

Caption: Logical flow of the CF₃ group's electronic effects.

Quantifying Electronic Influence: Hammett Constants

The electronic impact of substituents on the reactivity of aromatic rings can be quantified using the Hammett equation (log(k/k₀) = σρ), a cornerstone of physical organic chemistry.[12][13] The substituent constant, sigma (σ), measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The CF₃ group possesses large, positive σ values, confirming its strong electron-withdrawing character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hammett Constant (σp+) |

| -CF₃ | 0.43 - 0.52 | 0.54 - 0.61 | 0.612 |

| -NO₂ | 0.71 | 0.78 | 0.790 |

| -CN | 0.56 | 0.66 | 0.659 |

| -Cl | 0.37 | 0.23 | 0.114 |

| -CH₃ | -0.07 | -0.17 | -0.311 |

| -OCH₃ | 0.12 | -0.27 | -0.778 |

| Data compiled from various sources, including Leffler & Grunwald (1963).[14][15] |

As the table shows, the σ_para value for CF₃ is strongly positive, comparable to that of the cyano group, highlighting its potent electron-withdrawing ability at the para position. The σp+ value, which reflects a substituent's ability to stabilize an adjacent positive charge, is also strongly positive, indicating it is highly destabilizing.[15]

Impact on the Benzonitrile Moiety

When affixed to a benzonitrile, the trifluoromethyl group's electronic effects modulate the properties of both the aromatic ring and the nitrile functional group.

-

Aromatic Ring Reactivity : The powerful deactivation caused by the CF₃ group makes electrophilic aromatic substitution significantly more difficult. Conversely, it renders the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly when the CF₃ group is positioned ortho or para to a suitable leaving group.

-

Nitrile Group Properties : The electron density withdrawal extends to the nitrile group. This can increase the electrophilicity of the nitrile carbon, potentially altering its reactivity towards nucleophiles. Spectroscopically, this effect can lead to a shift in the C≡N stretching frequency in the infrared (IR) spectrum.

-

Positional Isomerism : The relative positioning of the CF₃ and -CN groups is critical.

-

Para-substitution : The effects of both groups are additive, leading to a highly electron-poor aromatic ring. 4-(Trifluoromethyl)benzonitrile is a common building block for this reason.

-

Meta-substitution : The inductive effects still dominate, resulting in significant deactivation. 3-(Trifluoromethyl)benzonitrile is another key intermediate in synthesis.[16]

-

Ortho-substitution : In addition to strong inductive effects, steric hindrance between the two bulky groups can influence molecular conformation and reactivity.

-

Synthesis of Trifluoromethylated Benzonitriles

The preparation of these compounds typically involves either the introduction of a nitrile to a trifluoromethylated arene or the trifluoromethylation of a benzonitrile derivative.

// Nodes Start1 [label="CF3-Aryl-NH2\n(Trifluoromethylaniline)", fillcolor="#FBBC05"]; Start2 [label="CF3-Aryl-X\n(Trifluoromethyl Aryl Halide)", fillcolor="#FBBC05"]; Intermediate1 [label="CF3-Aryl-N2+\n(Diazonium Salt)"]; Product [label="CF3-Aryl-CN\n(Trifluoromethyl Benzonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start1 -> Intermediate1 [label="Diazotization\n(NaNO2, H+)", color="#4285F4"]; Intermediate1 -> Product [label="Sandmeyer Reaction\n(CuCN)", color="#EA4335"]; Start2 -> Product [label="Nucleophilic Cyanation\n(e.g., Pd or Cu catalyst, CN- source)", color="#EA4335"]; } Caption: Common synthetic routes to trifluoromethyl benzonitriles.

Experimental Protocol 1: Synthesis of 2-(Trifluoromethyl)benzonitrile from 2-Trifluoromethylbenzaldehyde

This protocol describes the conversion of an aldehyde to a nitrile via an oxime intermediate, a reliable method for accessing benzonitriles.

Causality: This two-step, one-pot cascade process is efficient. First, the aldehyde reacts with hydroxylamine to form an aldoxime. The subsequent dehydration of the oxime to the nitrile is achieved using sulfuryl fluoride (SO₂F₂) as the dehydrating agent. Sodium carbonate acts as a base to facilitate both steps.

Methodology: [17]1. Setup: To a dry 30 mL reaction tube equipped with a magnetic stir bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol, 1.0 equiv.), hydroxylamine hydrochloride (153 mg, 2.2 mmol), and sodium carbonate (117 mg, 1.1 mmol). 2. Solvent Addition: Add dimethyl sulfoxide (DMSO) (10 mL, 0.2 M) to the reaction tube. 3. Oxime Formation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC). 4. Dehydration Setup: Once the aldehyde is consumed, add a second portion of sodium carbonate (1.06 g, 10 mmol) to the mixture. Seal the reaction tube. 5. Nitrile Formation: Slowly bubble sulfuryl fluoride (SO₂F₂) gas through the reaction mixture from a balloon at room temperature for 12 hours with continuous stirring. 6. Workup: Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL). 7. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Isolation: Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1 v/v) to yield the final product, 2-(Trifluoromethyl)benzonitrile.

Experimental Protocol 2: Synthesis of 4-Amino-2-trifluoromethylbenzonitrile

This multi-step synthesis illustrates the construction of a more complex trifluoromethylated benzonitrile starting from a simpler fluorinated aromatic compound.

Causality: This pathway relies on sequential, well-established transformations of an aromatic ring. It begins with a regioselective bromination, followed by a cyanation reaction to install the nitrile group, and concludes with an ammonolysis reaction to introduce the amino group. Each step leverages classical aromatic chemistry to build the final molecule.

Methodology: [18]1. Positional Bromination: In a suitable reaction vessel, combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid. While heating to reflux, add dibromohydantoin in portions over 5-7 hours. After cooling, the product, 4-fluoro-2-trifluoromethyl bromobenzene, is isolated by quenching with water. 2. Cyano Group Substitution: The 4-fluoro-2-trifluoromethyl bromobenzene is then reacted with cuprous cyanide (CuCN) in a suitable high-boiling solvent like DMF or NMP, typically in the presence of a catalyst or promoter like quinoline. The reaction is heated to drive the substitution of the bromine atom with a cyanide group, yielding 4-fluoro-2-trifluoromethylbenzonitrile. 3. Ammonolysis: Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a sealed pressure vessel. Introduce liquid ammonia and heat the mixture to approximately 120°C for 8 hours. The fluoride is displaced by the amino group. 4. Purification: After the reaction, the crude 4-amino-2-trifluoromethylbenzonitrile is isolated and purified by recrystallization from toluene to yield the final product.

Applications in Drug Discovery

The unique electronic properties conferred by the CF₃ group make trifluoromethylated benzonitriles highly valuable scaffolds in medicinal chemistry. [19]The introduction of this moiety is a well-established strategy for optimizing drug candidates. [3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~485 kJ/mol. [3]Replacing a metabolically vulnerable C-H bond (e.g., in a methyl group) with a CF₃ group can block enzymatic oxidation, thereby increasing the drug's half-life and reducing patient dosage. [1][3]* Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier. [3]This is critical for drugs targeting the central nervous system.

-

Modulation of Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby acidic or basic functional groups, affecting their ionization state at physiological pH. This can lead to stronger hydrogen bonding or electrostatic interactions with the target protein, thereby increasing potency and selectivity. [1][3]* Bioisosterism: The CF₃ group is often used as a bioisostere for a chlorine atom or a methyl group, allowing chemists to fine-tune steric and electronic properties while maintaining a similar overall size. [3][4]

Case Study: Selinexor

Selinexor, an anticancer agent, is a prime example of a drug synthesized from a trifluoromethylated benzonitrile precursor. Its synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile. [2][20]The two CF₃ groups on the phenyl ring are critical to its pharmacological profile, contributing to its metabolic stability and binding affinity to its target, Exportin 1 (XPO1). [2]

| Drug (Active Ingredient) | Therapeutic Use | Role of Trifluoromethyl-Phenyl Moiety |

|---|---|---|

| Fluoxetine (Prozac) | Antidepressant (SSRI) | Enhances lipophilicity, facilitating brain penetration. [1][3][4] |

| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | Contributes to selectivity for the COX-2 enzyme. [1][4] |

| Selinexor (Xpovio) | Anticancer (XPO1 Inhibitor) | Key for metabolic stability and target binding; synthesized from 3,5-bis(trifluoromethyl)benzonitrile. [2][20] |

| Leflunomide (Arava) | Antirheumatic | The trifluoromethylaniline core is critical for its immunosuppressive activity. |

| Aprepitant (Emend) | Antiemetic (NK1 Antagonist) | The bis(trifluoromethyl)phenyl group is essential for high-affinity binding to the NK1 receptor. |

Conclusion

The trifluoromethyl group exerts a powerful and multifaceted electronic influence on the benzonitrile scaffold. Its dominant electron-withdrawing inductive effect deactivates the aromatic ring and modulates the reactivity of the nitrile group, creating a chemical entity with distinct and valuable properties. These predictable electronic effects, combined with the CF₃ group's ability to enhance metabolic stability and lipophilicity, have cemented trifluoromethylated benzonitriles as privileged structures in modern drug discovery and development. A thorough understanding of these principles is essential for researchers and scientists seeking to rationally design next-generation therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. nbinno.com [nbinno.com]

- 10. Khan Academy [khanacademy.org]

- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. homepages.bluffton.edu [homepages.bluffton.edu]

- 15. researchgate.net [researchgate.net]

- 16. 3-(Trifluoromethyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. Page loading... [wap.guidechem.com]

- 18. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

stability of 2-Fluoro-3-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Stability of 2-Fluoro-3-(trifluoromethyl)benzonitrile

Abstract

This compound is a key building block in medicinal chemistry and materials science, valued for its unique electronic and lipophilic properties. Understanding its stability is paramount for ensuring the integrity, safety, and efficacy of downstream applications, from drug substance and product development to the synthesis of advanced materials. This guide provides a comprehensive analysis of the chemical , grounded in the fundamental principles of its constituent functional groups. We will explore its intrinsic stability, predict potential degradation pathways, and offer detailed protocols for forced degradation studies. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar fluorinated aromatic compounds.

Introduction: The Chemical Landscape of a Versatile Building Block

This compound incorporates three key functional groups on a benzene ring: a nitrile (-CN), a fluoro (-F) group, and a trifluoromethyl (-CF3) group. The stability of the molecule is a direct consequence of the interplay between these groups and the aromatic system.

-

The Benzene Ring: The aromatic ring provides a stable core. Its delocalized pi-electron system requires significant energy to disrupt.

-

The Trifluoromethyl Group (-CF3): This group is exceptionally stable due to the high bond energy of the C-F bond (approximately 485 kJ/mol). It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

-

The Fluoro Group (-F): The C-F bond on an aromatic ring is the strongest carbon-halogen bond, contributing to the molecule's overall thermal and chemical stability. Like the -CF3 group, it is electron-withdrawing.

-

The Nitrile Group (-CN): The nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can convert it to a carboxylic acid or an amide.

The combined electron-withdrawing nature of all three substituents significantly lowers the electron density of the aromatic ring, making it more resistant to oxidative degradation but potentially more susceptible to nucleophilic attack.

Intrinsic Stability Profile

Based on its chemical structure, this compound is expected to exhibit high thermal and chemical stability under typical storage and handling conditions (ambient temperature, protected from light and moisture).

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C8H3F4N | Sigma-Aldrich |

| Molecular Weight | 189.11 g/mol | Sigma-Aldrich |

| Boiling Point | 93-94 °C (25 mmHg) | Sigma-Aldrich |

| Density | 1.39 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.458 | Sigma-Aldrich |

Note: The provided data is from a supplier and should be confirmed by internal analysis.

Predicted Stability Under Various Conditions

-

Thermal Stability: The high strength of the C-F and aromatic C-C bonds suggests excellent thermal stability. Decomposition would likely only occur at elevated temperatures, well above its boiling point.

-

Photostability: While the aromatic system absorbs UV light, the inherent strength of the bonds suggests a degree of photostability. However, as with many aromatic compounds, prolonged exposure to high-intensity UV light could potentially lead to degradation. Photostability testing is always recommended for photosensitive applications.

-

pH Sensitivity: The primary point of vulnerability is the nitrile group. While stable at neutral pH, it can undergo hydrolysis under strongly acidic or basic conditions, especially when heated. The electron-withdrawing nature of the fluoro and trifluoromethyl groups may influence the rate of hydrolysis.

Potential Degradation Pathways

The most probable degradation pathway for this compound is the hydrolysis of the nitrile group. Other pathways are less likely but should be considered in forced degradation studies.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-Fluoro-3-(trifluoromethyl)benzoic acid. This proceeds via a primary amide intermediate, 2-Fluoro-3-(trifluoromethyl)benzamide.

-

Base-Catalyzed Hydrolysis: Under strong basic conditions, the nitrile is hydrolyzed to the carboxylate salt.

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is strong, the presence of three powerful electron-withdrawing groups on the ring can activate the carbon atom attached to the fluorine for nucleophilic attack. A strong nucleophile could potentially displace the fluoride ion. This is less common than nitrile hydrolysis but is a theoretical possibility under specific conditions (e.g., presence of strong nucleophiles like sodium methoxide at elevated temperatures).

Diagram: Predicted Degradation Pathways

The Strategic deployment of 2-Fluoro-3-(trifluoromethyl)benzonitrile as a Cornerstone in Modern Agrochemical Synthesis

An In-depth Technical Guide for Researchers and Synthetic Chemists

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of higher crop yields and more sustainable agricultural practices has catalyzed significant innovation within the agrochemical industry. Central to this evolution is the design and synthesis of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles. Fluorinated organic compounds have emerged as a particularly fruitful area of research, with the strategic incorporation of fluorine and trifluoromethyl groups often leading to marked improvements in a molecule's biological activity and metabolic stability.[1][2] This guide provides an in-depth technical exploration of 2-Fluoro-3-(trifluoromethyl)benzonitrile, a versatile and highly valuable building block in the synthesis of next-generation agrochemicals. We will dissect its synthesis, explore its reactivity, and present a detailed, field-proven perspective on its application in the construction of key agrochemical intermediates.

The Ascendancy of Fluorinated Building Blocks in Agrochemicals

The incorporation of fluorine and trifluoromethyl (-CF3) groups into agrochemical molecules is a well-established strategy for enhancing their performance. The unique physicochemical properties of these moieties can profoundly influence a compound's lipophilicity, bioavailability, and metabolic stability.[1][2]

-

Enhanced Efficacy: The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the electronic properties of a molecule, often leading to stronger binding interactions with its biological target.

-

Increased Metabolic Stability: Fluorinated compounds are frequently more resistant to enzymatic degradation within the target pest and in the environment, which can translate to longer-lasting efficacy.

-

Improved Bioavailability: The lipophilicity imparted by fluorinated groups can enhance the penetration of an active ingredient through the waxy cuticles of plants or the exoskeletons of insects.

It is within this context that this compound emerges as a building block of significant strategic importance. Its unique substitution pattern offers a confluence of reactivity and desirable physicochemical properties, making it a valuable precursor for a range of complex agrochemical targets.

Synthesis of the Building Block: this compound

The efficient and scalable synthesis of this compound is a critical first step in its utilization as a building block. While multiple synthetic routes are conceivable, a common approach involves a multi-step sequence starting from readily available precursors. One plausible route, adapted from methodologies for related fluorinated benzonitriles, is outlined below.

Hypothetical Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Diazotization of 2-Fluoro-3-(trifluoromethyl)aniline

-

To a cooled (0-5 °C) solution of 2-Fluoro-3-(trifluoromethyl)aniline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise.

-

The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Sandmeyer Reaction

-

In a separate vessel, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.

-

The cold diazonium salt solution is then added slowly to the cyanide solution, with vigorous stirring.

-

The reaction is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with the nitrile.

-

Upon completion, the reaction mixture is extracted with an organic solvent, and the desired product is isolated and purified by distillation or chromatography.

Chemical Reactivity and Strategic Application

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The fluorine atom, positioned ortho to the trifluoromethyl group, is activated towards nucleophilic aromatic substitution (SNAr). This is the cornerstone of its application as a building block.

The Power of Nucleophilic Aromatic Substitution (SNAr)

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the trifluoromethyl and nitrile groups in our building block, is crucial for stabilizing this intermediate and thus facilitating the reaction.

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Case Study: A Plausible Route to a Key Cyantraniliprole Intermediate

Cyantraniliprole is a second-generation anthranilic diamide insecticide with a broad spectrum of activity. A key intermediate in its synthesis is 2-amino-5-cyano-N,3-dimethylbenzamide. While existing patented syntheses for this intermediate often start from different materials, this compound represents a viable and strategically interesting starting point for a convergent synthesis.

The proposed synthetic strategy hinges on a key nucleophilic aromatic substitution reaction, followed by functional group transformations.

Proposed Synthetic Pathway

Caption: Proposed synthesis of a key cyantraniliprole intermediate.

Detailed Hypothetical Protocol: Synthesis of 2-(Methylamino)-3-(trifluoromethyl)benzonitrile

-

Reaction Setup: To a pressure vessel, add this compound and an excess of aqueous methylamine. A polar aprotic solvent such as DMSO or DMF can be used to improve solubility.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable technique such as GC-MS or LC-MS.

-

Work-up and Isolation: After completion, cool the reaction mixture and dilute with water. The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired 2-(methylamino)-3-(trifluoromethyl)benzonitrile.

Causality Behind Experimental Choices:

-

Excess Methylamine: Using an excess of the nucleophile drives the reaction to completion.

-

Elevated Temperature: The SNAr reaction requires an activation energy to overcome the aromaticity of the benzene ring, hence the need for heating.

-

Polar Aprotic Solvent: These solvents are effective at solvating the reactants without interfering with the nucleophilicity of the methylamine.

Quantitative Data and Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H3F4N |

| Molecular Weight | 189.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.38 g/cm³ |

| Boiling Point | Not readily available |

| Refractive Index | ~1.48 |

Conclusion

This compound is a potent and versatile building block in the arsenal of the modern agrochemical chemist. Its value is derived from the advantageous properties conferred by its fluorinated substituents and the strategic reactivity of its functional groups. While direct, publicly documented routes to blockbuster agrochemicals from this specific starting material may not be prevalent, its potential for the construction of key intermediates, such as the anthranilic amide core of cyantraniliprole, is clear from a synthetic chemistry perspective. The principles of nucleophilic aromatic substitution, coupled with a deep understanding of functional group interconversion, empower researchers to leverage this and similar building blocks to design and synthesize the next generation of innovative and effective crop protection solutions.

References

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzonitrile: A Key Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical identity, properties, synthesis, reactivity, and applications, underpinned by scientific literature and established chemical principles.

Chemical Identity and Nomenclature

This compound is a substituted aromatic nitrile. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable synthon in organic chemistry.